Benzyl 3-formylpiperidine-1-carboxylate

Vue d'ensemble

Description

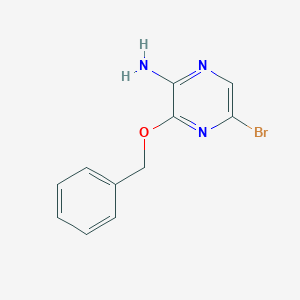

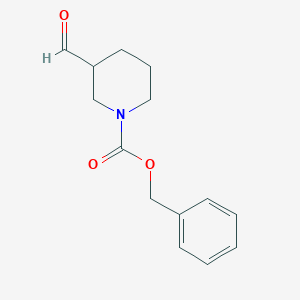

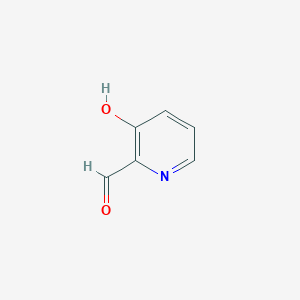

Benzyl 3-formylpiperidine-1-carboxylate is a chemical compound with the linear formula C14H17NO3 . It is a specialty product used in proteomics research applications .

Molecular Structure Analysis

The molecular structure of Benzyl 3-formylpiperidine-1-carboxylate is represented by the InChI code1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2/t13-/m1/s1 . The molecular weight of this compound is 247.29 . Physical And Chemical Properties Analysis

Benzyl 3-formylpiperidine-1-carboxylate is a liquid at room temperature . It has a boiling point of 384.5±42.0°C at 760 mmHg . The compound should be stored in a freezer under -20°C .Applications De Recherche Scientifique

Synthesis of Azepino[3,4b]indoles : Benzyl 3-formylpiperidine-1-carboxylate is used in the synthesis of azepino[3,4b]indoles, employing a Plancher rearrangement. This process yields moderate to good yields and is significant in organic synthesis (Eisenbeis et al., 2010).

Photocarboxylation of Benzylic C–H Bonds : In a photocarboxylation process, benzyl 3-formylpiperidine-1-carboxylate facilitates the carboxylation of sp3-hybridized C–H bonds with CO2. This metal-free condition reaction is significant for creating 2-arylpropionic acids and demonstrates potential in pharmaceutical synthesis (Meng et al., 2019).

Synthesis of Benzyl Esters : Benzyl 3-formylpiperidine-1-carboxylate is involved in the synthesis of benzyl esters. This method is important for creating esters from amino acid and sugar derivatives, highlighting its utility in organic chemistry and drug design (Tummatorn et al., 2007).

Enantioselective Benzylation : The compound plays a role in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, useful for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone. This method has practical applications in the synthesis of chirally pure pharmaceuticals (Wang et al., 2018).

Catalytic Transformations of Benzylic Carboxylates and Carbonates : In the presence of palladium or cobalt catalysts, benzyl 3-formylpiperidine-1-carboxylate undergoes catalytic transformations. These reactions are crucial in the development of new synthetic methodologies for benzylic substitution products (Kuwano, 2009).

Oxidative Cleavage of Benzylic Ethers : It's used in the oxidative cleavage of benzylic ethers, a process important in organic chemistry for producing aromatic aldehydes and alcohols from benzylic ethers (Pradhan et al., 2009).

PdII-mediated Cascade Carboxylative Annulation : Benzyl 3-formylpiperidine-1-carboxylate is involved in a PdII-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids. This is significant in the synthesis of complex organic molecules (Liao et al., 2005).

Stereoselective Syntheses of Substituted tert-Butyl 3-Allyl-4-hydroxypiperidine-1-carboxylate : This compound is used in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, important for creating specific isomers used in medicinal chemistry (Boev et al., 2015).

Synthesis of Piperidinones Incorporating an Amino Acid Moiety : In the synthesis of piperidinones, benzyl 3-formylpiperidine-1-carboxylate is crucial, especially in the development of potential SP antagonists used in medicinal research (Burdzhiev & Stanoeva, 2010).

Safety And Hazards

Benzyl 3-formylpiperidine-1-carboxylate is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

benzyl 3-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGTVOXHDCVOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432552 | |

| Record name | Benzyl 3-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-formylpiperidine-1-carboxylate | |

CAS RN |

201478-72-0 | |

| Record name | Benzyl 3-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol](/img/structure/B112171.png)

![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)